molecular formula C17H14O5 B13155416 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one CAS No. 61362-12-7

2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one

Cat. No.: B13155416
CAS No.: 61362-12-7
M. Wt: 298.29 g/mol
InChI Key: NXWQNRWVPWDVQE-UHFFFAOYSA-N
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Description

2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,6,8-trihydroxy-3-methylanthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into hydroquinone derivatives.

    Substitution: Various substitution reactions can occur, particularly on the hydroxyl and acetyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinones.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-3-methylanthraquinone: Similar structure but lacks the acetyl group.

    2-Acetyl-1,8-dihydroxyanthraquinone: Similar structure but with different hydroxyl group positions.

Uniqueness

2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other anthraquinones.

Properties

CAS No.

61362-12-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-acetyl-1,6,8-trihydroxy-3-methyl-10H-anthracen-9-one

InChI

InChI=1S/C17H14O5/c1-7-3-9-4-10-5-11(19)6-12(20)14(10)17(22)15(9)16(21)13(7)8(2)18/h3,5-6,19-21H,4H2,1-2H3

InChI Key

NXWQNRWVPWDVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C3=C(C2)C=C(C=C3O)O

Origin of Product

United States

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